molecular formula C25H28N6O B2902986 N6-cycloheptyl-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946289-73-2

N6-cycloheptyl-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2902986
CAS No.: 946289-73-2
M. Wt: 428.54
InChI Key: FSFLFJACZBAQSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N6-Cycloheptyl-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolopyrimidine derivative characterized by three distinct substituents:

  • N6-position: A bulky cycloheptyl group (C₇H₁₃).
  • N4-position: A 4-methoxyphenyl moiety (C₆H₄OCH₃), where the methoxy group is para-substituted.
  • Position 1: A phenyl ring (C₆H₅).

Its structure balances lipophilic (cycloheptyl, phenyl) and polar (methoxy, amine) groups, which may influence pharmacokinetic properties such as solubility and target binding .

Properties

IUPAC Name

6-N-cycloheptyl-4-N-(4-methoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N6O/c1-32-21-15-13-19(14-16-21)27-23-22-17-26-31(20-11-7-4-8-12-20)24(22)30-25(29-23)28-18-9-5-2-3-6-10-18/h4,7-8,11-18H,2-3,5-6,9-10H2,1H3,(H2,27,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSFLFJACZBAQSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NC4CCCCCC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N6-cycloheptyl-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a novel compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Core Structure : Pyrazolo[3,4-d]pyrimidine framework.
  • Substituents : Cycloheptyl group at the N6 position and a 4-methoxyphenyl group at the N4 position.

Molecular Characteristics

PropertyValue
Molecular FormulaC17H22N4O
Molecular Weight298.38 g/mol
CAS Number1313491-22-3
MDL NumberMFCD32878239

Research indicates that this compound exhibits significant biological activity through its interaction with specific molecular targets:

  • Kinase Inhibition : The compound has been shown to inhibit various kinases involved in cancer cell proliferation, leading to reduced growth and increased apoptosis in cancer cell lines.
  • Enzyme Interaction : It binds to active sites of enzymes critical for cellular signaling pathways, disrupting normal cellular functions and promoting cell death in malignant cells.

Anticancer Properties

The compound has demonstrated promising anticancer properties in several studies:

  • In Vitro Studies : Various assays have shown that it effectively inhibits the growth of cancer cell lines such as A431 (vulvar epidermal carcinoma) and HT-29 (colon carcinoma) with IC50 values indicating potent activity .

Case Studies

  • Study on CK1 Inhibition :
    • A study identified derivatives of pyrazolo[3,4-d]pyrimidine as novel inhibitors of casein kinase 1 (CK1), which is implicated in cancer pathogenesis. The compound's analogs showed effective inhibition with IC50 values in the nanomolar range, highlighting its potential as a therapeutic agent against cancers associated with CK1 dysregulation .
  • Antiplasmodial Activity :
    • Research on related pyrimidine compounds demonstrated their ability to inhibit Plasmodium falciparum, suggesting that modifications similar to those seen in N6-cycloheptyl-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine could yield effective antimalarial agents .

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the pyrazolo[3,4-d]pyrimidine core.
  • Introduction of cycloheptyl and methoxyphenyl substituents through palladium-catalyzed cross-coupling reactions.
  • Purification and characterization using techniques such as NMR and mass spectrometry.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and physicochemical differences between the target compound and related derivatives:

Compound N4 Substituent N6 Substituent Position 1 Molecular Formula Molecular Weight (g/mol) Aqueous Solubility (μg/mL)
Target: N6-Cycloheptyl-N4-(4-Methoxyphenyl)-1-Phenyl-1H-Pyrazolo[3,4-d]Pyrimidine-4,6-Diamine 4-Methoxyphenyl Cycloheptyl Phenyl Not reported Estimated >400 Not reported
Analog 1: N6-Cycloheptyl-N4-(3-Methoxyphenyl)-1-Phenyl-1H-Pyrazolo[3,4-d]Pyrimidine-4,6-Diamine 3-Methoxyphenyl Cycloheptyl Phenyl Not reported Similar to target Not reported
Analog 2: N4-(3-Chloro-4-Methylphenyl)-N6-Ethyl-1-Methyl-1H-Pyrazolo[3,4-d]Pyrimidine-4,6-Diamine 3-Chloro-4-Methylphenyl Ethyl Methyl C₁₅H₁₇ClN₆ 316.79 0.5 (pH 7.4)
Analog 3: N4,N6-Bis(Isopropyl)-1-Phenyl-1H-Pyrazolo[3,4-d]Pyrimidine-4,6-Diamine Isopropyl Isopropyl Phenyl C₁₇H₂₂N₆ 310.40 Not reported

Key Observations:

Substituent Positional Effects :

  • The 4-methoxyphenyl group in the target compound (para-substitution) likely confers stronger electron-donating effects compared to the 3-methoxyphenyl isomer (meta-substitution) in Analog 1. This positional difference may alter electronic interactions with biological targets .

Halogenation vs. Methoxylation :

  • Analog 2 features a 3-chloro-4-methylphenyl group at N4, introducing both steric bulk and electronegativity. The chloro substituent increases molecular weight (316.79 g/mol) and may reduce solubility (0.5 μg/mL) compared to methoxy-containing derivatives .

N6 Substituent Bulk: The cycloheptyl group in the target compound is significantly larger than the ethyl (Analog 2) or isopropyl (Analog 3) groups.

Research Implications and Limitations

  • Structural-Activity Relationships (SAR): The target compound’s combination of cycloheptyl and 4-methoxyphenyl groups suggests a unique SAR profile compared to smaller or halogenated analogs.
  • Data Gaps : Critical parameters such as solubility, logP, and synthetic yields for the target compound remain unreported. Analog 2’s low solubility (0.5 μg/mL) highlights the need for structural optimization in future studies .
  • Computational Modeling : Tools like SHELXL (used in crystallography) could elucidate the target’s 3D conformation and interactions, aiding in rational design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.